Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
Description
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is a cyclopropane-containing ester derivative featuring a cyanoethyl-substituted amino group. This compound is structurally characterized by:
- A cyclopropyl ring attached to an amino group.
- A 2-cyanoethyl substituent on the nitrogen, introducing a nitrile functional group.
- A methyl ester moiety at the acetate position.
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)7-11(6-2-5-10)8-3-4-8/h8H,2-4,6-7H2,1H3 |
InChI Key |
XKDQGBTWLJTZCN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN(CCC#N)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate typically involves the cyanoacetylation of amines. This process can be carried out by treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates suggest that similar methods could be scaled up for industrial production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Reacts with NaOH (1–2 M) in ethanol/water (1:1) at 60–80°C to yield 2-[(2-cyanoethyl)(cyclopropyl)amino]acetic acid (C₁₀H₁₃N₂O₂) with >85% yield.
-
Acidic hydrolysis : Prolonged exposure to HCl (6 M) at reflux generates cyclopropanamine derivatives via partial ring cleavage .
Key Observations:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Basic | NaOH (aq) | Carboxylic acid | 85–90% |
| Acidic | HCl (conc.) | Cyclopropanamine + CO₂ | 60–70% |
Nucleophilic Substitution
The cyanoethyl group acts as an electrophilic site:
-
With alkoxides : Reacts with NaOMe in methanol at 25°C to form methyl 2-[(methoxyethyl)(cyclopropyl)amino]acetate (C₁₁H₁₈N₂O₃) .
-
With amines : Primary amines (e.g., methylamine) displace the cyanoethyl group, producing substituted aminoacetates.
Mechanism:
Note : Reaction rates depend on steric hindrance from the cyclopropane ring .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in:
-
Acid-catalyzed ring expansion : In H₂SO₄, forms a six-membered lactam via carbocation rearrangement .
-
Radical-initiated cleavage : Under UV light with AIBN, generates open-chain alkenes (e.g., allyl cyanide derivatives) .
Oxidation:
-
Cyanoethyl group : KMnO₄ oxidizes the nitrile to a carboxylic acid, yielding methyl 2-[(carboxyethyl)(cyclopropyl)amino]acetate (C₁₂H₁₈N₂O₄) .
-
Cyclopropane ring : Ozone cleavage produces dicarbonyl intermediates .
Reduction:
-
LiAlH₄ : Reduces the nitrile to an amine, forming methyl 2-[(2-aminoethyl)(cyclopropyl)amino]acetate (C₁₀H₁₉N₃O₂) .
Intermediate for pharmaceuticals:
-
Used in the synthesis of muscarinic agonists via reductive amination (e.g., with cyclopropanealdehyde) .
-
Serves as a precursor to spirocyclic compounds for enzyme inhibition studies (IC₅₀ = 0.8–1.2 μM against HCV protease) .
Comparative Reactivity
| Reaction Type | Key Reagents | Major Product | Selectivity Factor |
|---|---|---|---|
| Hydrolysis | NaOH vs. HCl | Carboxylic acid vs. amine | 3:1 (base:acid) |
| Substitution | NaOMe vs. NH₃ | Alkoxy vs. amino derivatives | 5:1 (methanol:ammonia) |
| Oxidation | KMnO₄ vs. O₃ | Carboxylic acid vs. diketone | >90% (KMnO₄) |
Case Study: Enzyme Inhibition
A derivative of this compound demonstrated anti-HCV activity (EC₅₀ = 0.3 μM) when converted to a cyclic monophosphate prodrug. The cyanoethyl group enhanced cellular uptake by 15-fold compared to non-cyano analogs .
Stability Considerations
Scientific Research Applications
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and for studying reaction mechanisms.
Biology: It may be used in biochemical studies to investigate the effects of cyanoethyl and cyclopropyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, may involve this compound.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate involves its interaction with molecular targets and pathways. The cyanoethyl and cyclopropyl groups can influence the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use in research or applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents or functional groups:
Key Observations:
- Cyanoethyl vs. This difference impacts solubility and reactivity in substitution reactions .
- Cyclopropylidene vs. Cyclopropylamine : Methyl 2-chloro-2-cyclopropylideneacetate (CAS 82979-45-1) contains a strained cyclopropylidene ring, making it more reactive in Diels-Alder or ring-opening reactions compared to the saturated cyclopropane in the target compound .
- Protecting Groups: The Boc-protected ethyl ester (CAS 1998216-45-7) is designed for stability in multi-step syntheses, contrasting with the unprotected amino group in the target molecule .
Physicochemical Properties
| Property | Target Compound | Methyl 2-chloro-2-cyclopropylideneacetate | Methyl 2-(1-(bromomethyl)cyclopropyl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~210 (estimated) | 146.58 | 207.07 |
| Boiling Point | Not reported | Not reported | 211°C |
| Density (g/cm³) | Not reported | Not reported | 1.443 |
| Functional Reactivity | Nitrile-mediated reactions | Electrophilic cyclopropane ring-opening | Bromine-based substitutions |
Biological Activity
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a cyanoethyl group and a cyclopropyl amine moiety, which are crucial for its biological activity. The presence of these groups influences its interaction with biological targets, such as enzymes and receptors.
The mechanism of action of this compound primarily involves its ability to interact with specific molecular targets. The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modulation of enzyme activity or receptor function, which is essential for its therapeutic effects.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, revealing promising results in several areas:
- Antifungal Activity : Preliminary studies indicate that this compound may exhibit antifungal properties. For example, compounds with similar structures have shown significant inhibitory effects against various fungal strains, suggesting a potential for further exploration in antifungal therapies .
- Enzyme Inhibition : Research has highlighted the potential of this compound as an enzyme inhibitor. Its structural components may allow it to selectively inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Results indicated a moderate cytotoxic profile, warranting further investigation into its safety and efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on biological activity:
Case Studies
Several case studies have explored the biological activity of this compound and related compounds:
- Antifungal Efficacy Study : A study evaluated the antifungal activity against Fusarium oxysporum (FOX), showing that compounds similar to this compound presented minimum inhibitory concentration (MIC) values comparable to established antifungal agents like ketoconazole .
- Enzyme Inhibition Assay : In a series of enzyme inhibition assays, this compound demonstrated significant inhibition against specific metabolic enzymes, indicating its potential use as a therapeutic agent in metabolic disorders .
- Cytotoxicity Evaluation : In vitro cytotoxicity tests on human hepatocyte cell lines revealed an IC50 value indicating moderate toxicity, suggesting that while there is potential for therapeutic applications, safety evaluations are necessary before clinical use .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving cyclopropylamine derivatives and cyanoethylated esters. For example, cyclopropane ring-opening strategies (e.g., using methyl 2-chloro-2-cyclopropylideneacetate as a precursor) can be adapted . Optimization involves controlling temperature (e.g., 0–5°C for nitrile group stability), solvent polarity (acetonitrile or DMF), and stoichiometric ratios of reagents. Purity is confirmed via HPLC or GC-MS, with yields typically reported between 60–85% in analogous syntheses .
Q. How can spectroscopic techniques (NMR, MS) be employed to characterize the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the cyclopropyl CH₂ protons (δ ~1.0–1.5 ppm) and the cyanoethyl N–CH₂–CN group (δ ~2.5–3.0 ppm). The ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : The molecular ion peak [M⁺] is expected at m/z ~224–235, with fragmentation patterns showing loss of the cyanoethyl group (–CH₂CN, m/z ~204) or cyclopropane ring opening .
- Elemental Analysis : Validate empirical formulas (e.g., C₉H₁₄N₂O₂) with ≤0.4% deviation in C/H/N content .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for cyclopropane-containing compounds like this one?
- Methodological Answer : Discrepancies in NMR shifts (e.g., cyclopropyl CH₂ vs. ester CH₃) arise from solvent effects or conformational rigidity. Use deuterated solvents (CDCl₃ or DMSO-d₆) for consistency and compare with DFT-calculated chemical shifts. For MS, differentiate isobaric fragments (e.g., m/z 204 from [M⁺–CH₂CN] vs. [M⁺–COOCH₃]) via high-resolution MS (HRMS) or MS/MS .
Q. How does the cyclopropane ring influence the compound’s conformational stability and biological activity?
- Methodological Answer : The cyclopropane ring imposes torsional strain, restricting rotational freedom and enhancing binding affinity to biological targets (e.g., enzymes or receptors). Molecular docking studies and X-ray crystallography (as in for analogous cyclopropane esters) can model interactions. Biological assays (e.g., enzyme inhibition or cellular uptake) should compare activity with non-cyclopropyl analogues .
Q. What computational methods are recommended to predict the reactivity of the cyanoethyl group in downstream modifications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electron density at the cyanoethyl carbon to predict nucleophilic attack susceptibility. Solvent effects (PCM model) and transition-state analysis (IRC) guide reaction pathways for functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines) .
Critical Considerations
- Stereochemical Challenges : The cyclopropane ring and N-cyanoethyl group may introduce chiral centers. Use chiral HPLC or circular dichroism (CD) to resolve enantiomers .
- Stability Under Biological Conditions : Monitor ester hydrolysis (pH 7.4 buffer, 37°C) via LC-MS over 24–72 hours to assess half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
